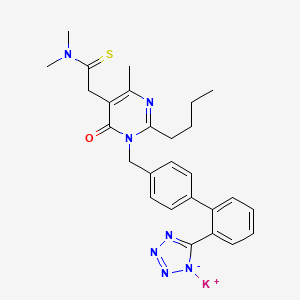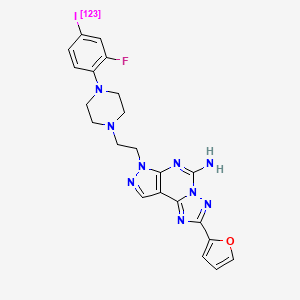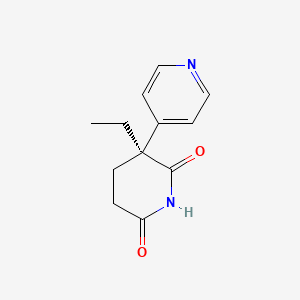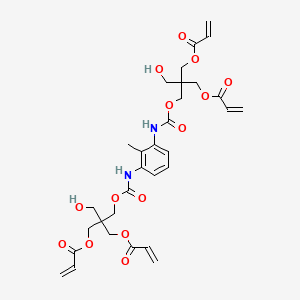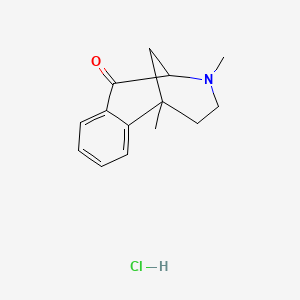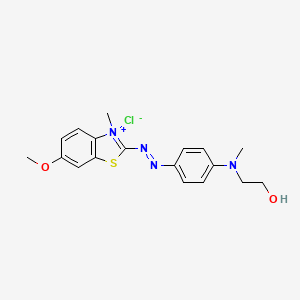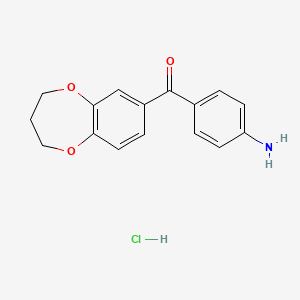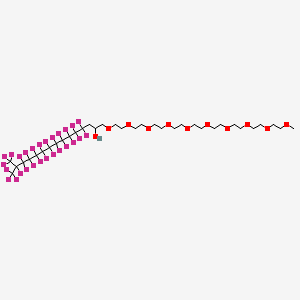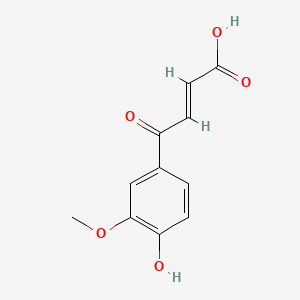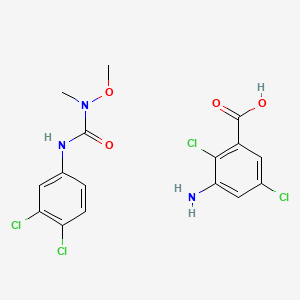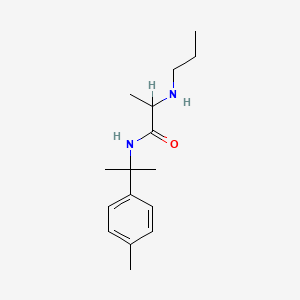
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- is a complex organic compound with a unique structure that includes both amide and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the amide bond and the introduction of the propylamino group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to enhance reaction rates and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- include other amides and amines with comparable structures and functional groups. Examples include:
- N-(1-methyl-1-phenylethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(ethylamino)-propanamide
Uniqueness
The uniqueness of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91793-45-2 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
N-[2-(4-methylphenyl)propan-2-yl]-2-(propylamino)propanamide |
InChI |
InChI=1S/C16H26N2O/c1-6-11-17-13(3)15(19)18-16(4,5)14-9-7-12(2)8-10-14/h7-10,13,17H,6,11H2,1-5H3,(H,18,19) |
InChIキー |
FZHNPASYORMJPV-UHFFFAOYSA-N |
正規SMILES |
CCCNC(C)C(=O)NC(C)(C)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




